molecular formula C23H21NO3S B11682566 ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate

ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate

Cat. No.: B11682566
M. Wt: 391.5 g/mol
InChI Key: UGVCLGAFTAQAQK-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-phenylthiophene.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification using ethyl alcohol and a carboxylic acid derivative.

    Attachment of the Aryl Groups: The aryl groups (4-methylphenyl and phenylprop-2-enoyl) are attached through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: A simpler thiophene derivative with fewer functional groups.

    4-Methylthiophene-3-carboxylate: Similar structure but lacks the phenylprop-2-enoyl group.

    Phenylthiophene derivatives: Compounds with phenyl groups attached to the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+

InChI Key

UGVCLGAFTAQAQK-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.